molecular formula C29H30N4O5 B2955855 2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide CAS No. 1216968-32-9

2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide

Cat. No.: B2955855
CAS No.: 1216968-32-9
M. Wt: 514.582
InChI Key: WEMAOWHOAPCVFA-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 1,2,3,4-tetrahydroquinazoline core substituted with a 2,4-dioxo moiety. The structure includes a 4-ethoxyphenylcarbamoylmethyl group at position 1 of the quinazolinone ring and an N-isopropylacetamide side chain at position 3 (Fig. 1). Quinazolinones are widely studied for their anticonvulsant, antimicrobial, and anticancer activities, with structural modifications dictating target specificity .

Properties

IUPAC Name

2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5/c1-4-38-23-15-11-21(12-16-23)31-27(35)18-32-25-8-6-5-7-24(25)28(36)33(29(32)37)22-13-9-20(10-14-22)17-26(34)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMAOWHOAPCVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the ethoxyphenyl group and the acetamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to isolate the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR): Quinazolinone Core: Essential for anticonvulsant activity; modifications at position 3 (e.g., isopropylacetamide) optimize pharmacokinetics . 4-Ethoxy Group: Balances lipophilicity and metabolic stability, outperforming polar substituents (e.g., NO₂, CN) in vivo .

Therapeutic Potential: The target compound’s GABAergic activity positions it as a candidate for epilepsy treatment, with preclinical studies needed to validate efficacy and toxicity . Triazole analogues remain superior for infections due to higher solubility and microbial target affinity .

Contradictions and Limitations: While suggests structural similarity drives bioactivity clustering, the target compound’s unique substituents may deviate from known quinazolinone SAR, necessitating empirical validation .

Biological Activity

The compound 2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This detailed analysis explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Tetrahydroquinazoline with a carbamoyl group.
  • Substituents : Ethoxyphenyl and isopropylacetamide groups.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Sirtuins : This pathway is crucial for regulating cellular stress responses and metabolism in cancer cells .
  • Cyclooxygenase (COX) Inhibition : Compounds have been reported to act as COX inhibitors, which are often implicated in tumorigenesis .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated that related quinazoline derivatives can significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This is a key enzyme in the inflammatory response .

Antimicrobial Activity

Preliminary evaluations suggest potential antimicrobial properties. Similar compounds have been tested against various bacterial strains and fungi, showing moderate to high efficacy. The biological evaluation of quinoline derivatives has demonstrated their ability to inhibit the growth of pathogens such as Plasmodium falciparum, indicating potential use in antimalarial treatments .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of quinazoline derivatives for their anticancer properties. The results indicated that specific modifications to the core structure enhanced cytotoxicity against breast and colon cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Inhibition of COX Enzymes

Another study focused on the anti-inflammatory effects of quinazoline derivatives. It was found that certain compounds exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use in inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via Sirtuin inhibition
Anti-inflammatoryInhibition of iNOS and COX enzymes
AntimicrobialInhibition of Plasmodium falciparum growth

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